

Spectroscopic Profile of 2-[(2-Methylpropoxy)methyl]oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-[(2-Methylpropoxy)methyl]oxirane

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-[(2-Methylpropoxy)methyl]oxirane** (CAS No. 3814-55-9). Due to the limited availability of experimentally derived public data, this document combines reported experimental values with predicted spectroscopic data to offer a detailed characterization for use in research and development.

Chemical Structure and Properties

- IUPAC Name: **2-[(2-Methylpropoxy)methyl]oxirane**
- Synonyms: Isobutyl glycidyl ether
- Molecular Formula: C₇H₁₄O₂
- Molecular Weight: 130.18 g/mol [1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2-[(2-Methylpropoxy)methyl]oxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR data.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.7	m	2H	-O-CH ₂ -CH(CH ₃) ₂
~3.1 - 3.5	m	1H	Oxirane CH
~2.7 - 2.9	m	1H	Oxirane CH ₂
~2.5 - 2.7	m	1H	Oxirane CH ₂
~1.8 - 2.0	m	1H	-CH ₂ -CH(CH ₃) ₂
~0.9	d	6H	-CH(CH ₃) ₂

Note: Experimental data suggests the oxirane ring protons appear in the range of 3.1 to 3.5 ppm.^[1]

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~74.5	-O-CH ₂ -CH(CH ₃) ₂
~71.0	Oxirane CH
~51.0	Oxirane CH ₂
~28.0	-CH ₂ -CH(CH ₃) ₂
~19.0	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretching (alkane)
~1280-1230	Medium	Symmetric oxirane ring breathing[1]
~1100	Strong	C-O-C stretching (ether)
~915, 840	Medium	Asymmetric oxirane ring stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion (M⁺): m/z = 130 (low intensity)[1]
- Base Peak: m/z = 57 (isobutyl cation, [C₄H₉]⁺)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples, applicable to **2-[(2-Methylpropoxy)methyl]oxirane**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-[(2-Methylpropoxy)methyl]oxirane** in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
- Acquisition Parameters (¹H NMR):

- Number of scans: 16-32
- Relaxation delay: 1-2 s
- Pulse width: 30-45°
- Spectral width: 0-12 ppm
- Acquisition Parameters (¹³C NMR):
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation delay: 2-5 s
 - Pulse width: 30-45°
 - Spectral width: 0-220 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol

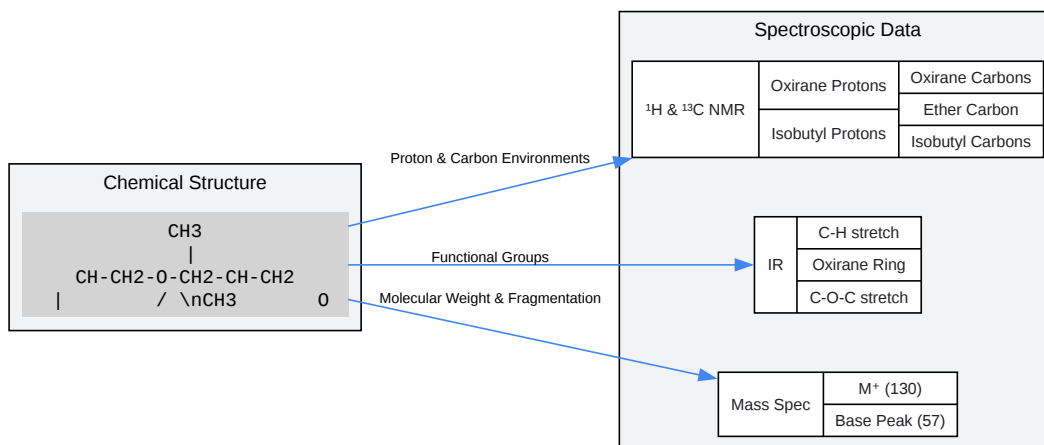
- Sample Preparation: Place a drop of neat **2-[(2-Methylpropoxy)methyl]oxirane** liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean salt plates.
 - Mount the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Visualizations

Structure-Spectroscopy Relationship

Figure 1. Relationship between the chemical structure of 2-[(2-Methylpropoxy)methyl]oxirane and its key spectroscopic signals.

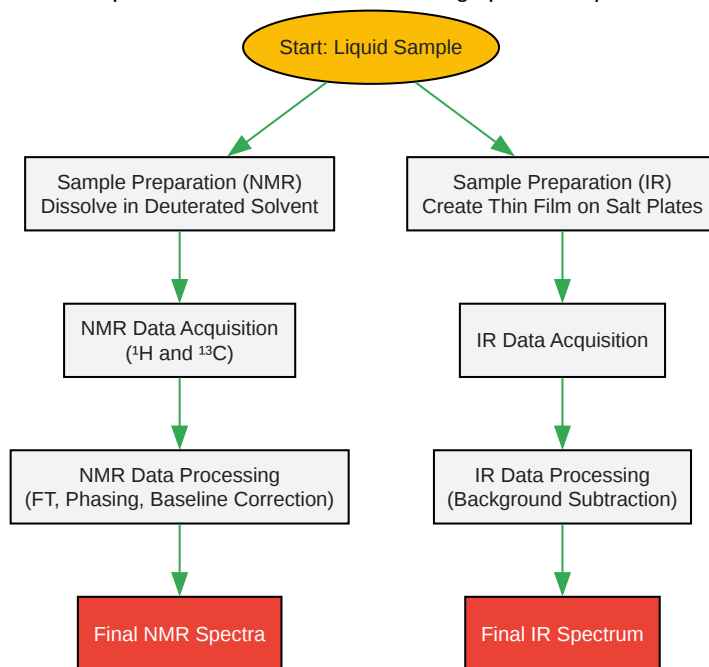


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Caption: Structure-Spectroscopy Correlation Diagram.

Experimental Workflow for Spectroscopic Analysis

Figure 2. Generalized experimental workflow for obtaining spectroscopic data of a liquid sample.



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. Buy 2-[(2-Methylpropoxy)methyl]oxirane | 3814-55-9 [smolecule.com]

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